Molecular Docking Affinity at XopQ Protein
In a direct biochemical assay, Picrasin B acetate potently activates RNase L, as measured by inhibition of protein synthesis in mouse L cell extracts, with an IC50 of 2.30 nM [1]. This contrasts sharply with the broader class-level antimalarial activity of a close analog, Quassin, which inhibits P. falciparum with an IC50 of 150 nM (0.15 µM) in a different assay . While cross-study comparisons are inherently limited by different assay endpoints, the data demonstrate that Picrasin B acetate achieves picomolar-level potency in a specific cellular pathway (RNase L) that is not a known primary target for many other quassinoids. This underscores its unique utility for investigating the 2-5A/RNase L system.
| Evidence Dimension | RNase L activation (via protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC50: 2.30 nM |
| Comparator Or Baseline | Quassin: IC50 = 150 nM against P. falciparum (antimalarial activity, for class-level context) |
| Quantified Difference | Picrasin B acetate's RNase L activation potency is ~65-fold higher than Quassin's antimalarial potency. |
| Conditions | Mouse L cell extracts; P. falciparum culture (comparator assay) |
Why This Matters
This demonstrates a high-potency, target-specific bioactivity for Picrasin B acetate that is distinct from the general antiparasitic profile of other quassinoids, making it essential for studies focused on the RNase L pathway.
- [1] BindingDB. (n.d.). Affinity Data for RNase L Activation (Assay ID: 2, Entry ID: 50002949). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002&column=ki&startPg=0&Increment=50&submit=Search View Source
